Product packaging for 6-amino-7H-benzo[e]perimidin-7-one(Cat. No.:CAS No. 3044-04-0)

6-amino-7H-benzo[e]perimidin-7-one

Cat. No.: B2750849
CAS No.: 3044-04-0
M. Wt: 247.257
InChI Key: UAWKAJMVJJHNNE-UHFFFAOYSA-N
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Description

6-amino-7H-benzo[e]perimidin-7-one (CAS 3044-04-0) is a versatile benzo[e]perimidin derivative with the molecular formula C15H9N3O and a molecular weight of 247.25 . This compound serves as a critical synthetic intermediate and scaffold in medicinal chemistry and cancer research. It is a primary building block for the synthesis of a novel class of chromophore-modified anthracenediones, which are structurally related to the antitumor agent mitoxantrone . Researchers utilize this core structure to develop potential antineoplastic agents that demonstrate potent in vitro cytotoxic activity against murine leukemia L1210 and human leukemia HL60 cell lines . A significant area of investigation is the compound's role in creating derivatives that can overcome multidrug resistance (MDR) in tumor cell lines, a major challenge in clinical oncology . These derivatives, such as 6-[(aminoalkyl)amino]-substituted versions, have shown activity in multidrug-resistant cell lines and exhibited a significant antitumor effect in vivo against P388 murine leukemia, with some compounds displaying little cross-resistance compared to mitoxantrone and doxorubicin . Furthermore, the structural motif is explored for its application in fluorescent brighteners and synthetic dyes . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9N3O B2750849 6-amino-7H-benzo[e]perimidin-7-one CAS No. 3044-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminobenzo[e]perimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O/c16-10-5-6-11-13-12(10)15(19)9-4-2-1-3-8(9)14(13)18-7-17-11/h1-7H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWKAJMVJJHNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=NC4=C3C(=C(C=C4)N)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Amino 7h Benzo E Perimidin 7 One and Its Derivatives

Direct Synthesis Routes

The direct synthesis of the 6-amino-7H-benzo[e]perimidin-7-one core and its derivatives relies on several key organic reactions. These methods are foundational for creating the complex polycyclic structure of the target molecule.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds like this compound. These reactions typically involve the formation of the perimidinone ring system from appropriate precursors in a single step. A common approach involves the reaction of 1-aminoanthraquinone (B167232) with a source of the C2-N3 fragment of the perimidine ring.

One notable method involves the reaction of 6-amino- or 6-hydroxy-7H-benzo[e]perimidin-7-one with various alkylamines to produce 6-[(aminoalkyl)amino]-substituted derivatives. nih.govacs.org This method has been instrumental in generating a class of chromophore-modified anthracenediones. nih.gov Similarly, the synthesis of dihydroxybenzoperimidine derivatives, which are structurally related to the antitumor agent mitoxantrone (B413), has been achieved through the reaction of 6-amino-8,11-dihydroxy-7H-benzo[e]perimidin-7-one with (alkylamino)alkylamines. nih.gov

Starting MaterialReagentProductReference
This compoundAlkylamines6-[(aminoalkyl)amino]-7H-benzo[e]perimidin-7-ones nih.govacs.org
6-hydroxy-7H-benzo[e]perimidin-7-oneAlkylamines6-[(aminoalkyl)amino]-7H-benzo[e]perimidin-7-ones nih.govacs.org
6-amino-8,11-dihydroxy-7H-benzo[e]perimidin-7-one(Alkylamino)alkylamines8,11-dihydroxy-6-[(aminoalkyl)amino]-7H-benzo[e]perimidin-7-ones nih.gov

Annulation Strategies

Annulation, the formation of a new ring onto a pre-existing one, provides another powerful route to benzo[e]perimidinone systems. These strategies often involve the construction of the perimidine ring onto an anthracene (B1667546) or anthraquinone (B42736) framework.

For instance, a preformed 7H-benzo[e]perimidin-7-one can undergo nucleophilic substitution with acetophenone (B1666503) to form 6-phenacyl-7H-benzo-[e]perimidin-7-one. researchgate.net This intermediate can then be subjected to further cyclization reactions. researchgate.net This highlights how annulation can be a stepwise process, allowing for the introduction of various functionalities.

Transition metal-catalyzed annulation reactions have also emerged as a sophisticated tool. For example, ruthenium-catalyzed (4+3) oxidative C–H/C–H annulation of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones with allyl alcohols has been developed to form seven-membered rings, showcasing the potential for complex polycyclic constructions. rsc.org While not a direct synthesis of the title compound, this methodology illustrates the advanced annulation techniques being explored for related heterocyclic systems.

Catalytic Approaches to Benzo[e]perimidinone Formation

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity. The synthesis of benzo[e]perimidinones and related heterocycles has significantly benefited from the development of various catalytic systems.

Transition metal catalysts, particularly palladium, have been extensively used in the synthesis of complex heterocyclic frameworks. While a direct cobalt(II)-catalyzed acceptorless dehydrogenative annulation for this compound is not explicitly detailed in the provided context, the broader field of transition metal catalysis offers relevant insights. For example, palladium-catalyzed reactions are widely employed for constructing nitrogen-containing heterocycles. mdpi.comfrontiersin.org These methods often involve cross-coupling reactions to form key C-C or C-N bonds necessary for ring closure. The synthesis of substituted anthracenes, the core of the benzo[e]perimidinone system, has been achieved using various transition metal catalysts, including palladium, indium, and ruthenium. frontiersin.org

Catalyst TypeReactionRelevanceReference
PalladiumCross-coupling, C-H activation/cyclizationFormation of anthracene and other heterocyclic scaffolds frontiersin.org
CopperC-S and C-N bond formationSynthesis of related tetracyclic thiazin-6-imine heterocycles rsc.org
RutheniumCarbonylative C-H cyclization, Oxidative annulationSynthesis of benzo[c]chromen-6-ones and other polycyclic systems rsc.org

Acid catalysis is frequently employed in condensation reactions leading to the formation of heterocyclic rings. In the context of perimidine synthesis, Brønsted acids have proven effective. For instance, a Brønsted acidic ionic liquid has been utilized as an efficient and recyclable catalyst for the synthesis of benzo lookchem.comacs.orgimidazo[1,2-a]pyrimidines, a related class of compounds. rsc.org This approach offers advantages such as metal-free conditions and ease of product isolation. rsc.org Similarly, various other acid catalysts, including BF3-etherate, polyphosphoric acid, and solid acid catalysts like H-MCM-22 and sulfated zirconia, have been used for the synthesis of benzodiazepines, which, like perimidines, are formed from diamine precursors. nih.gov

Base-catalyzed reactions also feature in the synthesis of benzo[e]perimidinone derivatives. A key example is the reaction of acetophenones with 1-aminoanthraquinone in pyridine (B92270) containing solid sodium hydroxide (B78521) to form 6-(arylcarbonyl)methyl-2-aryl-7H-naphtho[1,2,3-de]quinolin-7-ones. researchgate.net This reaction proceeds through a base-mediated nucleophilic attack and subsequent cyclization. While this specific reaction leads to a quinolinone, the underlying principles of base-catalyzed condensation and annulation are applicable to the synthesis of the perimidinone ring system. The synthesis of 6-[(aminoalkyl)amino]-substituted 7H-benzo[e]perimidin-7-ones often involves the use of the alkylamine reactant itself as a base to facilitate the nucleophilic substitution reaction. nih.govacs.org

Precursor-Based Syntheses

The construction of the 7H-benzo[e]perimidin-7-one core is typically achieved through cyclization reactions starting from either naphthalene (B1677914) or anthracene-based precursors.

The formation of the perimidine ring system fundamentally relies on the reaction of 1,8-diaminonaphthalene (B57835) with a one-carbon unit source. materialsciencejournal.orgsemanticscholar.org This classical approach involves the condensation of the diamine with various reagents like carboxylic acids, aldehydes, or their equivalents. materialsciencejournal.org For instance, the reaction of 1,8-diaminonaphthalene with carboxylic acids can be facilitated by microwave irradiation, providing an efficient route to 2-substituted perimidines. materialsciencejournal.org Similarly, using iminoester hydrochlorides as the one-carbon source in reactions with 1,8-diaminonaphthalene under microwave conditions has been shown to produce 2-substituted perimidines in good yields and short reaction times. researchgate.net While these methods are fundamental for creating the basic perimidine skeleton, the synthesis of the specific 7H-benzo[e]perimidin-7-one structure, which is an annulated anthraquinone imine, is more commonly approached from anthracenedione precursors.

A prevalent and direct route to the 7H-benzo[e]perimidin-7-one scaffold involves the transformation of 1-aminoanthraquinone and its derivatives. This method constructs the pyrimidine (B1678525) ring onto the existing anthraquinone framework. The reaction of 1-aminoanthraquinone with reagents like urea (B33335) or N,N-dimethylacetamide is a key strategy for preparing the perimidine core. researchgate.netresearchgate.net For example, the reaction of 1-aminoanthraquinone with N,N-dimethylacetamide leads to the formation of 2-methyl-7H-benzo[e]perimidin-7-one. researchgate.net

Another powerful method involves the reaction of substituted anthraquinones with guanidine (B92328). The synthesis of 2-amino-6-(dimethylamino)-7H-benzo[e]perimidin-7-one was achieved by reacting 1,4-dichloroanthra-9,10-quinone with guanidine hydrochloride in the presence of copper, demonstrating the construction of the substituted perimidinone system. thieme-connect.de These transformations are crucial for generating the core structure upon which further derivatization can be performed. researchgate.net

Table 1: Synthesis of 7H-benzo[e]perimidin-7-one Core from Anthracenedione Precursors

Precursor Reagent(s) Product Reference(s)
1-Aminoanthraquinone N,N-Dimethylacetamide 2-Methyl-7H-benzo[e]perimidin-7-one researchgate.net
1-Aminoanthraquinone Urea 7H-Benzo[e]perimidin-7-ones researchgate.netresearchgate.net

Derivatization Strategies of the this compound Scaffold

The amino group at the C-6 position is a common site for modification. Alkylation of this group, often with aminoalkyl side chains, is a widely used strategy to enhance biological activity and influence properties like water solubility and DNA binding. The reaction of this compound or its hydroxylated analogues with various (alkylamino)alkylamines results in the corresponding N-substituted derivatives. nih.govacs.orgnih.gov These side chains are critical for the antitumor efficacy of the compounds, with their nature and length significantly impacting cytotoxicity against both sensitive and multidrug-resistant cancer cell lines. nih.govnih.gov For instance, a series of 8,11-dihydroxy-6-[(aminoalkyl)amino]-7H-benzo[e]perimidin-7-ones were synthesized by reacting the parent 6-amino compound with different (alkylamino)alkylamines. nih.govacs.orgacs.org

Table 2: Alkylation of the 6-Amino Group

Starting Material Reagent Product Type Reference(s)
This compound Alkylamines 6-[(Alkyl)amino]-7H-benzo[e]perimidin-7-ones nih.gov
6-Hydroxy-7H-benzo[e]perimidin-7-one Alkylamines 6-[(Alkyl)amino]-7H-benzo[e]perimidin-7-ones nih.gov

Modifications to the carbocyclic and heterocyclic rings of the benzo[e]perimidinone system are crucial for tuning the electronic properties and steric profile of the molecule. A key substitution strategy involves the introduction of hydroxyl groups, particularly at the C-8 and C-11 positions. acs.org This is analogous to the structure of the potent anticancer agent mitoxantrone and is known to increase antitumor activity in related chromophore systems. acs.org

Other positions on the ring system are also targets for substitution. The C-2 position of the pyrimidine ring can be substituted with groups like methyl or amino functionalities. nih.govresearchgate.net Furthermore, direct C-alkylation of the ring is possible. For example, preformed 7H-benzo[e]perimidin-7-one can undergo nucleophilic substitution with acetophenone to yield 6-phenacyl-7H-benzo-[e]perimidin-7-one. researchgate.net

Table 3: Examples of Substitutions on the Benzo[e]perimidinone Ring

Position(s) Substituent(s) Precursor/Method Resulting Compound Type Reference(s)
C-8, C-11 Dihydroxy Synthesis from substituted aminoanthraquinones 8,11-Dihydroxy-7H-benzo[e]perimidin-7-ones nih.govacs.orgacs.org
C-2 Amino Synthesis from 1,4-dichloroanthraquinone (B1630720) and guanidine 2-Amino-7H-benzo[e]perimidin-7-one derivatives thieme-connect.de
C-2 Methyl Reaction of 1-aminoanthraquinone with N,N-dimethylacetamide 2-Methyl-7H-benzo[e]perimidin-7-one researchgate.net

Many of the synthetic modifications applied to the this compound scaffold are designed to alter its chromophore. The benzo[e]perimidin-7-one system is itself considered a chromophore-modified anthracenedione, where an additional pyrimidine ring is incorporated into the structure. nih.govnih.gov This fundamental change is intended to create novel compounds with potentially improved therapeutic profiles, such as reduced cardiotoxicity, which is a known issue with some anthracenedione drugs. nih.gov

Further derivatizations, such as the introduction of hydroxyl groups at the C-8 and C-11 positions and the attachment of various aminoalkylamino side chains at the C-6 position, serve to fine-tune the electronic and steric properties of the chromophore. nih.govacs.orgnih.govacs.org These modifications influence the compound's interaction with biological targets like DNA and enzymes, which in turn affects their cytotoxic activity and ability to overcome multidrug resistance in tumor cells. nih.govnih.gov The synthesis of these chromophore-modified derivatives is a key strategy in the development of new antineoplastic agents based on the benzo[e]perimidinone framework. nih.govacs.orgresearchgate.netacs.org

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been established as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. beilstein-archives.orgresearchgate.net The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. shd.org.rs

While specific studies on the ultrasound-assisted synthesis of this compound are not yet prevalent, the successful application of sonochemistry to the synthesis of various pyrimidine and fused pyrimidine derivatives highlights its potential. nih.gov For instance, the synthesis of dihydropyrimidine-2-thiones has been achieved in high yields within 20–30 minutes under ultrasonic conditions, a significant improvement over conventional methods. shd.org.rs Similarly, novel pyrimidine derivatives have been synthesized with reaction times reduced by a factor of 6 to 96 and with comparable or greater yields under ultrasound irradiation. beilstein-archives.orgresearchgate.net These examples suggest that ultrasound could be a viable method for promoting the condensation reactions typically used to form the benzo[e]perimidin-7-one core.

A general advantage of ultrasound-assisted synthesis is its energy efficiency and the frequent possibility of using greener solvents, such as water or ethanol, at ambient temperatures. shd-pub.org.rsmdpi.com

Biopolymer-Based Catalysis

The use of biodegradable and renewable materials as catalysts is a cornerstone of green chemistry. Chitosan (B1678972), a biopolymer derived from chitin, has emerged as a highly effective, eco-friendly, and reusable heterogeneous catalyst for the synthesis of various heterocyclic compounds, including perimidines. eurjchem.comresearchgate.net Its properties, such as being non-toxic, biodegradable, and readily available, make it an attractive alternative to conventional acid or metal catalysts.

Recent research has demonstrated the utility of chitosan hydrochloride as a recyclable catalyst for the one-pot synthesis of perimidine derivatives from 1,8-diaminonaphthalene and various ketones in water, a green solvent. researchgate.netnih.gov This method offers several advantages, including simple work-up procedures, low catalyst loading, and high green metrics. nih.gov The catalyst can be recovered and reused multiple times without a significant loss in activity. researchgate.net

Urea-functionalized chitosan has also been employed as an efficient and recoverable organocatalyst for the synthesis of pyrimido[4,5-b]quinoline-2,4-dione derivatives in aqueous media, showcasing the versatility of modified chitosan catalysts. sciforum.net Furthermore, magnetic chitosan-based catalysts have been developed, which allow for easy separation of the catalyst from the reaction mixture using an external magnet, simplifying the purification process. mdpi.comnih.gov

The table below summarizes findings for the synthesis of perimidine derivatives using biopolymer-based catalysts, which could be indicative of potential routes for the greener synthesis of this compound.

CatalystReactantsSolventConditionsYieldReference
Chitosan Hydrochloride1,8-Diaminonaphthalene, KetonesWater90 °CModerate to High nih.gov
Urea-functionalized ChitosanBarbituric acid, Aryl aldehydes, Amines, DimedoneEtOH/H₂ORefluxHigh to Excellent sciforum.net
Melamine phosphate-modified magnetic chitosanAromatic aldehydes, Ammonium acetate, (Thio)barbituric acidNot specifiedUltrasonic wavesNot specified nih.gov
Ionic Liquid Modified SPION@ChitosanThiobarbituric acid, 4-Hydroxy coumarin, Aromatic aldehydesWaterUltrasonic irradiationHigh mdpi.com

Advanced Spectroscopic and Structural Elucidation of 6 Amino 7h Benzo E Perimidin 7 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H and ¹³C NMR spectral data, including chemical shifts, coupling constants, and signal assignments for 6-amino-7H-benzo[e]perimidin-7-one, are not detailed in the available scientific articles.

Proton (¹H) NMR Analysis

No specific ¹H NMR data has been found.

Carbon-13 (¹³C) NMR Analysis

No specific ¹³C NMR data has been found.

Mass Spectrometry (MS) for Molecular Formula Confirmation

While the compound is identified by its chemical name and structure in various databases and studies, specific high-resolution mass spectrometry (HRMS) data confirming its elemental composition is not provided in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data has been found.

Vibrational Spectroscopy (IR) for Functional Group Identification

Detailed Infrared (IR) spectroscopy data, including the wavenumbers and assignments of characteristic absorption bands for the functional groups present in this compound, are not available in the searched sources.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound that would provide definitive information about its solid-state structure, including bond lengths, bond angles, and crystal packing.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces. For perimidine-based structures, hydrogen bonding and π–π stacking are dominant interactions that determine the crystal packing. iucr.orgbgu.ac.il

In silico docking studies of this compound within a protein binding site predict its participation in specific hydrogen bonds. The model suggests that the amino group and the carbonyl group are key interaction points. Specifically, the carbonyl oxygen is predicted to act as a hydrogen bond acceptor, while the amino group's hydrogens can act as donors. These predicted interactions are crucial for its biological activity and are a common feature in the crystal structures of related compounds.

Analysis of various crystalline perimidine derivatives reveals common interaction motifs that are likely relevant to this compound. These include:

N—H⋯N and N—H⋯O Hydrogen Bonds: In many perimidine crystals, molecules are linked by hydrogen bonds involving the perimidine nitrogen atoms and various acceptor groups, forming chains or more complex networks. bgu.ac.ilmdpi.comresearchgate.net For instance, in the crystal structure of 2-(p-tolyl)-1H-perimidine, intermolecular N—H⋯O hydrogen bonds with solvent water molecules are observed. iucr.org

π–π Stacking Interactions: The planar aromatic system of the benzo[e]perimidin-7-one core is predisposed to engage in π–π stacking interactions, which contribute significantly to the stability of the crystal lattice. iucr.orgbgu.ac.il These interactions are a recurring feature in the crystal packing of many perimidine derivatives.

To quantify and understand the contributions of these different interactions, Hirshfeld surface analysis is often employed on related structures. iucr.orgbgu.ac.il This computational tool helps to visualize and quantify intermolecular contacts, confirming the prevalence of H⋯H, H⋯C/C⋯H, and hydrogen bonding interactions in the crystal packing of perimidine derivatives. iucr.org

Table 1: Predicted Intermolecular Interactions for this compound in a Biological Context

This table is based on computational docking studies and shows the potential hydrogen bonding capabilities of the molecule.

Interacting Group (Ligand)Interaction TypeInteracting Partner (Protein Residue)
Carbonyl (C=O)Hydrogen BondVal135 NH
Amino (NH₂)Hydrogen BondVal135 O
Amino (NH₂)Hydrogen BondPro136 O

Data derived from in silico docking studies of this compound.

Analysis of Conformational Features

The conformation of this compound is characterized by a largely planar fused ring system. ontosight.aiontosight.ai The benzo[e]perimidin-7-one core provides a rigid scaffold, with conformational flexibility primarily limited to the exocyclic amino group.

Computational studies, including Density Functional Theory (DFT) calculations on related molecules, are used to determine the most stable conformations and to analyze key geometric parameters. iucr.orgontosight.ai For the core perimidine structure, the naphthalene (B1677914) ring system is planar. In some derivatives, the heterocyclic pyrimidine (B1678525) ring can adopt a slight envelope conformation, depending on the substitution at the C2 position. iucr.orgresearchgate.net

In the case of this compound, the key conformational features are the bond lengths and angles within the fused aromatic system and the orientation of the amino group. The planarity of the core is essential for effective π–π stacking interactions discussed in the previous section. The rotation around the C6-N bond of the amino group is a key conformational variable.

Table 2: Selected Bond Lengths and Angles for a Representative Perimidine Derivative

The following table presents typical geometric parameters for a related perimidine structure, providing an approximation of the expected values for the title compound.

ParameterValue (Å or °)
Bond Lengths
C=O~1.23
C-N (Amine)~1.36
C-N (Ring)~1.38 - 1.40
C-C (Aromatic)~1.37 - 1.42
Bond Angles
N-C-C (Ring)~120
C-C-C (Ring)~120
Dihedral Angles
Dihedral angle between fused rings< 5°

Note: These are generalized values based on crystallographic data of related perimidine structures. iucr.orgresearchgate.net Actual values for this compound may vary.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-amino-7H-benzo[e]perimidin-7-one at the atomic level.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and spectroscopic features. bohrium.com For instance, the B3LYP/6-311G(d,p) level of theory is a common method for such analyses. sdiarticle4.com These calculations help in understanding the molecule's reactivity and stability. sdiarticle4.com In studies of related heterocyclic systems, DFT has been successfully used to correlate theoretical data with experimental results, such as those from X-ray diffraction, providing a comprehensive understanding of the molecular structure. bohrium.com

Tautomerism, the interconversion of structural isomers, is a critical consideration for heterocyclic molecules like this compound, as different tautomers can exhibit distinct biological activities. The 7-keto form is one of several possible tautomers. Computational studies, often employing DFT methods like the M06-2X functional, are crucial for predicting the relative energies and stability of different tautomers in various environments. researchgate.net The careful consideration of ligand tautomeric states is vital in binding calculations, as the most stable tautomer in solution may not be the one that binds to a biological target. researchgate.netresearchgate.net For example, in related pyrazinone systems, the equilibrium between keto and hydroxyl tautomers has been shown to be influenced by the solvent's dielectric constant. ffame.org Understanding the tautomeric preferences of this compound is essential for accurately modeling its interactions with biological macromolecules.

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. sdiarticle4.com In similar perimidine compounds, FMO analysis has been used to identify the most polarizable structures and to locate the regions of the molecule most likely to be involved in chemical reactions. sdiarticle4.com This analysis provides valuable insights for designing derivatives with enhanced biological activity. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its interactions with biological targets. MD simulations can reveal the structural and thermodynamic details of how a ligand binds to a protein, highlighting the crucial role of specific amino acid residues and the influence of solvent molecules. researchgate.net For instance, in a study that identified this compound as a Glycogen Synthase Kinase-3 (GSK-3) inhibitor, while detailed MD simulations for this specific compound were not the focus, such techniques were mentioned as valuable for understanding binding mechanisms of related compounds. researchgate.netnih.gov These simulations can help to explain the basis of binding affinity and selectivity, providing a rationale for observed biological activity. researchgate.net

Pharmacophore Modeling and Ligand Screening Methodologies

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical databases. In a notable study, this compound was identified as a potent inhibitor of GSK-3β through a computationally driven approach. uclan.ac.uk The screening protocol involved pre-filtering a database of biogenic compounds using a three-point 3D-pharmacophore model, followed by Glide-SP docking with hinge region hydrogen bonding constraints. uclan.ac.uksemanticscholar.org This methodology successfully narrowed down a large library to a manageable number of candidates for experimental testing, leading to the discovery of this compound as a hit compound with an IC50 value of 1.63 µM. nih.govuclan.ac.ukmdpi.com

Prediction of Molecular Interactions and Binding Affinities

Computational docking studies are instrumental in predicting the binding mode and affinity of ligands to their target proteins. For this compound, docking simulations predicted its binding pose within the ATP-binding site of GSK-3β. uclan.ac.uk The model suggested that the compound engages in three key hydrogen bonds in the hinge region: one between the ligand's carbonyl group and the backbone NH of Val135, and two between the ligand's amino group and the backbone oxygen atoms of Val135 and Pro136. uclan.ac.uksemanticscholar.org

The ligand's non-polar parts were predicted to be surrounded by non-polar residues including Ile62, Phe67, Val70, Ala83, Val110, Leu132, and Leu188. nih.govuclan.ac.uk Despite these interactions, it was noted that the compound's smaller size leads to a partial and less than optimal occupation of the binding site compared to other identified hits. nih.govuclan.ac.uk

The following table summarizes some of the key findings from the in-silico and in-vitro studies on this compound as a GSK-3β inhibitor.

ParameterValue/ObservationSource
Target Glycogen Synthase Kinase-3β (GSK-3β) uclan.ac.uk
IC50 1.63 µM nih.govmdpi.com
Predicted H-Bonds Val135 (NH), Val135 (O), Pro136 (O) uclan.ac.uksemanticscholar.org
Key Non-Polar Contacts Ile62, Phe67, Val70, Ala83, Val110, Leu132, Leu188 nih.govuclan.ac.uk
Binding Site Occupancy Partially occupies the binding site nih.govuclan.ac.uk

Mechanistic Investigations of Chemical Reactions and Transformations

Reaction Mechanism Elucidation in Synthesis

The synthesis of benzo[e]perimidin-7-one derivatives often involves peri-cyclization reactions. For instance, the acylation of perimidines with cinnamoyl chloride in the presence of aluminum bromide leads to the formation of 1,3-diazapyrene derivatives through a peri-fusion at the 6,7-position, accompanied by dearylation of the intermediate. researchgate.net Similarly, reactions of perimidin-2-ones with 1,3-diphenyl-2-propenone in polyphosphoric acid also result in peri-fusion at the 6,7-positions. researchgate.net These reactions highlight the propensity of the perimidine nucleus to undergo cyclization at these specific sites, a key mechanistic feature in the synthesis of these complex heterocyclic systems.

Derivatives of 6-amino-7H-benzo[e]perimidin-7-one have been synthesized by reacting 6-amino- or 6-hydroxy-7H-benzo[e]perimidin-7-one with various alkylamines. nih.gov A notable synthesis involves the reaction of 6-amino-8,11-dihydroxy-7H-benzo[e]perimidin-7-one with (alkylamino)alkylamines to produce dihydroxybenzoperimidine derivatives. nih.govacs.orgacs.org This reaction proceeds via a nucleophilic substitution pathway, where the amino group of the (alkylamino)alkylamine attacks the electrophilic carbon atom at the 6-position of the benzo[e]perimidin-7-one ring, leading to the displacement of the original amino or hydroxy group.

Photoreduction Mechanisms of Benzo[e]perimidinone Analogs by Amines

The photoreduction of 7H-benzo[e]perimidin-7-one and its derivatives by amines has been investigated using techniques such as laser flash photolysis. researchgate.net This process involves the initial excitation of the benzo[e]perimidinone to its triplet excited state, followed by a series of electron and proton transfer steps.

Triplet Excited State Characterization

Upon photoexcitation, benzo[e]perimidinone analogs transition to a triplet excited state. researchgate.net The triplet state is a key intermediate in the photoreduction process, acting as the primary photo-oxidant. bohrium.comnih.gov The lifetime and energy of this triplet state are crucial factors influencing the efficiency of the subsequent electron transfer from the amine. nih.gov The formation of the triplet excited state is often facilitated by intersystem crossing from the initially formed singlet excited state. nih.gov

Proton Transfer Pathways

Following the formation of the radical ion pair, subsequent proton transfer can occur, particularly when a hydrogen-donating amine like triethylamine (B128534) is used. researchgate.net The transient benzo[e]perimidinone radical anion can undergo protonation, leading to the formation of neutral hydrogenated radicals. researchgate.net Spectroscopic studies have identified transient absorption maxima that correspond to these protonated species, with protonation occurring at the N1- and O-atoms of the benzo[e]perimidinone core. researchgate.net

Nucleophilic Substitution Reactions

The 6-position of the 7H-benzo[e]perimidin-7-one nucleus is susceptible to nucleophilic substitution. This reactivity is exemplified by the synthesis of various derivatives where the 6-amino or 6-hydroxy group is displaced by an incoming nucleophile, such as an (alkylamino)alkylamine. nih.govnih.govacs.orgacs.org The reaction mechanism involves the attack of the nucleophile on the electron-deficient carbon at the 6-position, followed by the departure of the leaving group. The efficiency of this reaction is influenced by the nature of the nucleophile and the substituents on the benzo[e]perimidinone ring.

Electrochemical Reaction Pathways (e.g., related to corrosion inhibition)

While specific studies on the electrochemical reaction pathways of this compound itself as a corrosion inhibitor are not detailed in the provided results, the electrochemical behavior of related amino alcohol-based inhibitors provides insight. researchgate.net These inhibitors function by forming a protective layer on the metal surface, which can involve electrochemical interactions. researchgate.net The amino groups in these molecules can adsorb onto the metal surface, and their electrochemical properties, such as their oxidation potential, can influence the corrosion process. For instance, some inhibitors can prolong the passive state of steel and restrain ongoing corrosion. researchgate.net It is plausible that this compound and its derivatives could exhibit similar behavior due to the presence of the amino group and the extended aromatic system, which can interact with metal surfaces.

Interactions with Biological Macromolecules Mechanistic Focus

DNA Binding Mechanisms and Intercalation Properties

The flat, polycyclic aromatic structure of benzo[e]perimidin-7-ones allows them to insert between the base pairs of the DNA double helix, a process known as intercalation. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects.

Molecular Basis of DNA Association

The association of 6-amino-7H-benzo[e]perimidin-7-one derivatives with DNA is driven by a combination of forces. The primary mode of binding is intercalation, where the planar chromophore stacks between DNA base pairs. rsc.org This interaction is stabilized by van der Waals forces and hydrophobic interactions. Additionally, the amino groups and other substituents on the perimidine ring can form hydrogen bonds with the phosphate (B84403) backbone or the edges of the base pairs in the major or minor grooves of the DNA. Some derivatives have shown a preference for AT-rich sequences. rsc.org

Influence of Substituents on DNA Interaction

The nature and position of substituents on the this compound scaffold significantly modulate its DNA binding affinity and biological activity.

Aminoalkylamino Side Chains: The introduction of (aminoalkyl)amino side chains at the 6-position enhances DNA binding. nih.gov The terminal amino groups of these chains, which are protonated at physiological pH, can form ionic interactions with the negatively charged phosphate groups of the DNA backbone. The length and branching of the alkyl chain also influence the binding affinity. nih.gov

Hydroxyl Groups: The presence of hydroxyl groups on the benzo[e]perimidin-7-one core, particularly at the 8 and 11 positions, can influence both the electronic properties of the chromophore and its interaction with DNA. These groups can participate in hydrogen bonding, further stabilizing the DNA-ligand complex. Dihydroxybenzoperimidine derivatives are structurally related to the known DNA intercalator and antitumor agent, mitoxantrone (B413). nih.gov

Fused Rings: Incorporating an additional pyrimidine (B1678525) ring into the chromophore system, as seen in some derivatives, can alter the planarity and surface area of the molecule, thereby affecting its intercalation properties. nih.gov

The table below summarizes the effect of different substituents on the cytotoxic activity of some this compound derivatives, which is often correlated with their DNA binding ability.

Compound IDSubstituentsBiological Activity Notes
6a 8,11-dihydroxy, 6-[(aminoalkyl)amino]Potent in vitro cytotoxicity against various human cell lines and overcomes multidrug resistance. nih.gov
Generic 6-[(aminoalkyl)amino]Potent in vitro activity against murine leukemia cells and in vivo activity against P388 leukemia. nih.gov
Generic Monohydroxylated and 2-aminobenzoperimidinesCytotoxicity is highly influenced by the nature and location of substituents, affecting activity in sensitive and multidrug-resistant cell lines. nih.gov

Enzyme Binding Studies

Recent research has identified this compound as a scaffold for the development of kinase inhibitors, particularly targeting Glycogen Synthase Kinase-3 (GSK-3).

Glycogen Synthase Kinase-3 (GSK-3) Inhibition Mechanisms

GSK-3 is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to several diseases, including neurodegenerative disorders and cancer. nih.govnih.gov this compound has been identified as a potent inhibitor of GSK-3β. nih.govuclan.ac.uk

ATP-Binding Site Interaction Analysis

The inhibitory activity of this compound against GSK-3β stems from its ability to compete with ATP for binding to the enzyme's active site. nih.gov The ATP-binding site of GSK-3β is located at the interface of its N-terminal and C-terminal domains and is characterized by a hinge region and a glycine-rich loop. nih.gov

Computational docking studies have shown that the this compound scaffold fits into the ATP-binding pocket. nih.gov The core structure forms key interactions with amino acid residues in this pocket. The binding is further stabilized by van der Waals contacts with non-polar residues such as Ile62, Phe67, Val70, Ala83, Val110, Leu132, and Leu188. mdpi.com

Ligand-Protein Interaction Profiling

The interaction of this compound (referred to as compound 1 in a key study) with the GSK-3β active site involves specific hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Hydrogen Bonding: The amino group at the 6-position and the nitrogen atoms within the perimidine ring system are predicted to act as hydrogen bond donors and acceptors, forming interactions with the hinge region residues of GSK-3β. researchgate.net

Hydrophobic Interactions: The planar aromatic rings of the benzo[e]perimidin-7-one core are surrounded by several non-polar amino acid residues, contributing to the stability of the ligand-protein complex. mdpi.com

While this compound is a potent inhibitor, it only partially occupies the binding site. nih.govmdpi.com This suggests that there is potential for further optimization of this scaffold to improve binding site occupancy and, consequently, inhibitory potency and selectivity. nih.gov

The table below presents the in vitro GSK-3β binding assay results for this compound and a comparator compound from a computational screening study. nih.govuclan.ac.uk

CompoundScaffoldIC₅₀ (µM)
1 This compound1.63
2 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione20.55

Monoamine Oxidase (MAO) Inhibition Mechanisms

Derivatives of this compound have been identified as reversible inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of monoamine neurotransmitters. researchgate.netnih.govwikipedia.org The inhibition is competitive, meaning these compounds vie with the natural substrates of the enzymes for access to the active site. mdpi.com The core structure of these perimidinone derivatives is a planar, polycyclic aromatic system that can fit within the active site of MAO enzymes. This positioning obstructs the entry of neurotransmitter substrates. researchgate.net The oxidative deamination process catalyzed by MAO is a significant source of hydrogen peroxide, a reactive oxygen species, and its inhibition can have neuroprotective effects. mdpi.com

Isoform Selectivity at the Molecular Level

The selectivity of these compounds for the two isoforms of monoamine oxidase, MAO-A and MAO-B, is determined by the specific chemical groups attached to the perimidinone core. researchgate.netnih.gov This selectivity is crucial because the two isoforms have different substrate preferences and localizations within the body. wikipedia.orgmdpi.com MAO-A is primarily responsible for breaking down serotonin, norepinephrine, and dopamine, while MAO-B has a higher affinity for phenethylamine (B48288) and other trace amines. wikipedia.org

The differences in the active sites of the two isoforms are key to this selectivity. mdpi.com The active site of MAO-A is a single large cavity, whereas MAO-B has a two-part cavity with a smaller entrance. mdpi.com The presence of specific amino acid residues, such as Ile335 in MAO-A and Tyr326 in MAO-B, also contributes to the differential binding of inhibitors. mdpi.com Molecular docking simulations have shown that the presence of heteroatoms or various electron-donating and electron-withdrawing groups on the perimidinone structure significantly influences which isoform is inhibited. researchgate.netnih.gov For example, certain derivatives show high selectivity for MAO-B, while another has demonstrated a 10-fold selectivity for MAO-A. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

The relationship between the chemical structure of this compound derivatives and their biological activity is a key area of research. nih.govacs.org The cytotoxicity of these compounds, for instance, is highly dependent on the nature and placement of substituents on the molecule. nih.gov

Correlation of Structural Modifications with Binding Affinity

The binding affinity of these compounds to their biological targets is influenced by their structural characteristics. For example, in the context of inhibiting the enzyme GSK-3β, the this compound scaffold was found to only partially fill the enzyme's binding site. mdpi.com However, this scaffold still demonstrated a significant inhibitory concentration (IC50) of 1.63 µM. mdpi.com The table below summarizes the binding affinity of selected compounds.

CompoundTargetIC50
This compound GSK-3β1.63 µM
Compound 19 (a naphtho[1,2,3-de]quinoline-2,7-dione derivative)GSK-3β4.1 µM

This table presents data for comparing the binding affinity of the core compound with a related but more complex derivative.

Influence of Functional Groups on Target Interaction

The specific functional groups on the this compound molecule are critical for its interactions with biological targets. The synthesis of various derivatives has involved modifying these functional groups to enhance desired properties, such as antitumor activity. acs.orgnih.gov For instance, the synthesis of 8,11-dihydroxy-6-[(aminoalkyl)amino]-7H-benzo[e]perimidin-7-ones, which are structurally related to the anticancer drug mitoxantrone, has been a focus of research. acs.orgnih.gov These modifications aim to improve efficacy and overcome challenges like multidrug resistance in cancer cells. acs.orgnih.gov The table below details some of the functional groups and their roles.

Functional GroupPositionInfluence on Interaction
Amino group6Can be substituted with (aminoalkyl)amino chains to enhance antitumor activity.
Hydroxyl groups8, 11Introduction of these groups creates derivatives with significant cytotoxic activity.
Additional pyrimidine ringFused to chromophoreThis modification is intended to reduce cardiotoxicity by diminishing peroxidation activity.

Future Research Directions and Emerging Areas

Advanced Synthetic Methodologies for Benzo[e]perimidinone Scaffolds

The future development of drugs and materials based on the benzo[e]perimidinone core heavily relies on the ability to synthesize these molecules and their derivatives efficiently and in an environmentally friendly manner. While traditional methods often involve the condensation of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds, future research is focused on more sophisticated and sustainable approaches. nih.gov

Modern techniques such as microwave-assisted synthesis have shown significant promise, drastically reducing reaction times from hours to minutes and often increasing product yields compared to conventional heating methods. asianpubs.orgresearchgate.netresearchgate.net Researchers are exploring solvent-free or "green" solvent conditions, using catalysts like molecular iodine or biodegradable polymers such as chitosan (B1678972) hydrochloride, which align with the principles of green chemistry by minimizing hazardous waste and improving atom economy. nih.gov The development of novel catalytic systems, including reusable nanocatalysts like Fe3O4/SO3H@zeolite-Y and water-stable Lewis acids like ytterbium(III) triflate, is a key area of interest for producing perimidine derivatives under mild, ambient conditions. nih.gov

Future efforts will likely concentrate on developing one-pot, multicomponent reactions (MCRs) to construct diverse benzo[e]perimidinone libraries. nih.gov These strategies, which allow for the formation of complex molecules from simple starting materials in a single step, are invaluable for drug discovery and material screening.

Table 1: Comparison of Synthetic Methodologies for Perimidine Scaffolds

Methodology Catalyst/Conditions Advantages
Conventional Heating Acid or base catalysts, organic solvents Established, well-understood procedures
Microwave-Assisted Synthesis Solvent-free or minimal solvent Rapid reaction times, higher yields, cleaner reactions asianpubs.orgresearchgate.netresearchgate.net
Green Catalysis Molecular Iodine (I2), Chitosan, Squaric Acid Eco-friendly, use of biodegradable/reusable catalysts, mild conditions nih.gov
Nanocatalysis Magnetic nanocatalysts (e.g., Fe3O4/SO3H@zeolite-Y) High efficiency, easy catalyst recovery and reusability, atom economy nih.gov

| Multicomponent Reactions (MCRs) | Various catalysts | High efficiency, molecular diversity from simple precursors, convergent synthesis nih.gov |

Comprehensive Mechanistic Understanding of Complex Reactions

A deeper understanding of the reaction mechanisms involved in both the synthesis and the biological activity of benzo[e]perimidinones is crucial for their future development. While the general pathway for perimidine formation is understood to involve the activation of a carbonyl group followed by cyclization with 1,8-diaminonaphthalene, the finer details are a subject for future investigation. nih.gov

Future research will need to employ a combination of experimental and computational methods to elucidate these mechanisms. This includes:

Kinetic Studies: To determine reaction rates and the influence of different catalysts and conditions.

Spectroscopic Analysis: To identify transient intermediates and transition states.

Computational Chemistry: The use of Density Functional Theory (DFT) and other quantum chemical calculations can help model reaction pathways, predict the stability of intermediates, and explain the regioselectivity of certain reactions. dntb.gov.uarsc.org Similarly, molecular dynamics simulations can shed light on how these molecules interact with their biological targets over time.

For instance, understanding the precise mechanism of how substituents on the benzo[e]perimidinone ring influence the molecule's interaction with a biological target, such as an enzyme's active site, is essential for rational design. researchgate.netnih.gov Studies have noted that benzoperimidines may act as poor substrates for enzymes like NADH dehydrogenase, which could be a key factor in their biological activity profile. nih.govacs.org A thorough mechanistic understanding will enable scientists to predict the outcomes of new reactions and design molecules with greater precision.

Rational Design of Derivatives for Targeted Molecular Interactions

The 6-amino-7H-benzo[e]perimidin-7-one scaffold has been identified as a valuable starting point for developing potent therapeutic agents. nih.govacs.orglookchem.com Early work focused on creating derivatives with antineoplastic properties, often as analogues to existing drugs like mitoxantrone (B413). nih.govnih.gov The future in this area lies in the move away from broad screening towards the rational, structure-based design of derivatives that can interact with specific biological targets with high potency and selectivity.

This forward-looking approach involves:

Computational Screening and Molecular Docking: In silico methods are now essential tools for predicting how a molecule will bind to a protein target. researchgate.netnih.govjohnshopkins.edu By docking virtual libraries of benzo[e]perimidinone derivatives into the crystal structures of target proteins (like kinases or monoamine oxidases), researchers can prioritize which compounds to synthesize. researchgate.netresearchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the scaffold and assessing the impact on biological activity, researchers can build detailed SAR models. nih.govpublons.comnih.gov For example, studies have shown that the nature and placement of substituents on the perimidinone framework significantly affect selectivity for different enzyme isoforms. researchgate.netnih.gov

Kinase Inhibition: The this compound scaffold was recently identified as a promising starting point for developing inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key target in neurodegenerative diseases. mdpi.com Future work will focus on optimizing this scaffold to create highly selective and potent kinase inhibitors. nih.govnih.gov

Table 2: Examples of Targeted Derivatives and Design Insights

Derivative Class Target Key Findings/Future Direction
6-[(Aminoalkyl)amino]-7H-benzo[e]perimidin-7-ones Cancer Cells Potent cytotoxic activity demonstrated; future work to optimize side chains for improved efficacy and reduced toxicity. nih.govnih.gov
Substituted 7H-benzo[e]perimidin-7-ones Monoamine Oxidase (MAO) Selectivity for MAO-A vs. MAO-B is highly dependent on substituents; rational design can target specific isoforms for neurological applications. researchgate.netnih.gov

Exploration of Novel Material Science Applications

Beyond their therapeutic potential, the unique electronic and photophysical properties of the benzo[e]perimidinone core make it a highly attractive candidate for applications in material science. nih.govmaterialsciencejournal.org This is an emerging area of research that is expected to expand significantly.

Key future directions include:

Fluorescent Probes and Bioimaging: Perimidinones are known for their fluorescent properties. ontosight.ai This opens the door to designing novel fluorescent probes for bioimaging, allowing for the visualization of specific cellular components like lipid droplets or for use in diagnostics. ontosight.ainih.gov The development of derivatives with tunable optical properties, such as specific absorption and emission wavelengths, is a primary goal. dntb.gov.ua

Organic Electronics: The extended π-conjugated system of the benzo[e]perimidinone scaffold suggests potential for use in organic electronics. Related perinone compounds are already being explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net Future research could focus on synthesizing benzo[e]perimidinone-based polymers and small molecules with tailored electronic characteristics for applications as semiconductors or photostable pigments.

Advanced Polymers and Dyes: The chemical stability and chromophoric nature of the scaffold make it suitable for creating novel dyes and functional polymers. nih.govmaterialsciencejournal.org Research into copolymerizing perimidinone derivatives could lead to materials with unique properties, such as high thermal stability or the ability to emit white light. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-amino-7H-benzo[e]perimidin-7-one, and what key reaction conditions are required?

  • Methodological Answer : The compound is synthesized via cyclization of 1-aminoanthraquinone with reagents such as urea or dimethylacetamide dimethyl acetal in the presence of phosphorous oxychloride. For example, cyclization intermediates are formed under reflux conditions with ammonium acetate in ethanol to yield the perimidine core . Optimization for scale-up may involve continuous flow reactors and automated purification to enhance yield and purity .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound derivatives?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • NMR (¹H/¹³C) to verify substituent positions and aromatic ring geometry.
  • HPLC (≥98% purity threshold) for quantifying impurities.
  • Mass spectrometry (ESI-TOF) to confirm molecular weight . Advanced studies may include X-ray crystallography for unambiguous structural assignment .

Advanced Research Questions

Q. How do structural modifications (e.g., side-chain positioning) influence the cytotoxic activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that side-chain placement significantly impacts potency. For example:

  • 2- and 4-carboxamide substitutions on the dibenzisoquinoline scaffold show moderate activity against murine colon 38 tumors.
  • 11-Carboxamide derivatives exhibit curative effects in refractory models due to enhanced DNA intercalation and reduced metabolic degradation . Computational docking (AutoDock Vina) can predict binding affinities to targets like topoisomerase II .

Q. What experimental models are appropriate for evaluating the efficacy of this compound derivatives in multidrug-resistant (MDR) cancers?

  • Methodological Answer :

  • In vitro : Use MDR cell lines (e.g., K562R leukemia) to assess cross-resistance. Compare IC₅₀ values to mitoxantrone and doxorubicin .
  • In vivo : Xenograft models (e.g., A2780 ovarian cancer and its MDR subline A2780/Dx) to validate efficacy. Monitor tumor growth delay (%T/C) and apoptosis via flow cytometry .

Q. What mechanisms explain the reduced cardiotoxicity of this compound derivatives compared to anthracyclines?

  • Methodological Answer : Unlike anthracyclines, these derivatives lack redox-active quinone moieties, minimizing free radical generation via NADH dehydrogenase. Validate via:

  • Electron paramagnetic resonance (EPR) to detect radical formation.
  • In vitro assays measuring lipid peroxidation in cardiomyocytes .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in reported structure-activity relationships for benzoperimidine derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies (e.g., cytotoxic IC₅₀ values in L1210 vs. HL60 cell lines) to identify outliers.
  • Computational modeling : Use QSAR to correlate substituent electronic properties (e.g., Hammett constants) with activity .
  • Experimental validation : Re-synthesize disputed compounds under standardized conditions and retest in parallel assays .

Q. What spectroscopic methods elucidate the electron-transfer behavior of this compound in photochemical studies?

  • Methodological Answer :

  • Laser flash photolysis : Monitor radical cation formation (λmax = 400–410 nm) in argon-saturated acetonitrile.
  • Pulse radiolysis : Quantify decay kinetics of transient species (e.g., A4•+ in acetone) to assess stability .

Experimental Design Considerations

Q. What strategies optimize the synthesis of this compound derivatives for in vivo studies?

  • Methodological Answer :

  • Purification : Use preparative HPLC or column chromatography to isolate >95% pure compounds.
  • Solubility enhancement : Formulate with cyclodextrins or PEG-based carriers for intravenous administration .
  • Dose optimization : Conduct pharmacokinetic profiling (e.g., AUC, Cmax) in murine models to determine therapeutic windows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.